Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate (C₁₈H₂₇BrN₂O₂, MW 383.3 g/mol) is a bifunctional, sp³-rich synthetic intermediate. It integrates a 5-bromopyridine handle for late-stage cross-coupling, an orthogonally protected N-Boc-aminomethyl group, and a bulky cyclohexylmethyl substituent on the carbamate nitrogen.

Molecular Formula C18H27BrN2O2
Molecular Weight 383.3 g/mol
Cat. No. B8164970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate
Molecular FormulaC18H27BrN2O2
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1CCCCC1)CC2=CC(=CN=C2)Br
InChIInChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21(12-14-7-5-4-6-8-14)13-15-9-16(19)11-20-10-15/h9-11,14H,4-8,12-13H2,1-3H3
InChIKeyJIOYAWKIHWMDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate: Core Intermediate for Tailored Kinase & CNS Probe Synthesis


Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate (C₁₈H₂₇BrN₂O₂, MW 383.3 g/mol) is a bifunctional, sp³-rich synthetic intermediate. It integrates a 5-bromopyridine handle for late-stage cross-coupling, an orthogonally protected N-Boc-aminomethyl group, and a bulky cyclohexylmethyl substituent on the carbamate nitrogen . The 5-bromopyridine motif enables modular diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the N-cyclohexylmethyl-N-Boc architecture introduces conformational constraint and elevated lipophilicity (predicted cLogP > 3) into candidate molecules, which is critical for modulating target engagement in lipophilic binding pockets and for tuning CNS penetration [1].

Why Simple N-Methyl or N-Boc-aminomethyl Pyridine Analogs Cannot Substitute Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate


Generic substitution with simpler pyridine carbamate building blocks, such as the N-methyl analog (C₁₂H₁₇BrN₂O₂), the basic N-Boc-aminomethyl pyridine (C₁₁H₁₅BrN₂O₂), or the N-cyclopropylmethyl variant, fails to reproduce the target compound's unique stereoelectronic profile . The cyclohexylmethyl group provides significantly greater steric bulk (Taft Es < -1.0) and hydrophobicity (π > +2.0) compared to methyl (Es ~ 0.0) or cyclopropylmethyl (Es ~ -0.5), translating into a predicted cLogP increase of >2 log units [1]. In medicinal chemistry campaigns, this difference directly dictates binding pocket complementarity, off-rate modulation, and blood-brain barrier permeability; thus, SAR studies reliant on smaller N-alkyl analogs cannot extrapolate to the target compound without re-synthesis [2].

Quantitative Differentiation Evidence for Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate Selection


Steric Bulk Contrast: Cyclohexylmethyl vs. Methyl Substituent on Carbamate Nitrogen

The cyclohexylmethyl substituent on the target compound provides extensive steric shielding of the carbamate nitrogen, quantified by a Taft steric parameter (Es) of approximately -1.04. This is in stark contrast to the N-methyl analog (Tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate), which has an Es of 0.00, representing a minimal steric footprint [1]. This >1.0 unit difference in steric parameter directly determines the compound's ability to fill hydrophobic sub-pockets in kinase ATP-binding sites, which is a critical design element for achieving subtype selectivity [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Lipophilicity Contrast for CNS-Targeted Libraries: Cyclohexylmethyl vs. N-Boc-amino-methyl

The target compound possesses a computed partition coefficient (cLogP) of 4.1 ± 0.5. This value is >1 log unit higher than the simple N-Boc-aminomethyl-5-bromopyridine (CAS 943722-24-5), which has a cLogP of ~2.7 . The increased lipophilicity is driven by the cyclohexylmethyl motif, which itself carries a Hansch π value of approximately +2.1. This property profile is essential for designing CNS-penetrant molecules, as it sits within the optimal cLogP range (3-5) for blood-brain barrier permeability, unlike the more polar comparator [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization

Synthetic Tracability and Cross-Coupling Efficiency via Late-Stage Cyclohexylmethyl Introduction

Synthetic routes confirm that the cyclohexylmethyl group is most efficiently installed on the N-Boc-aminomethyl-5-bromopyridine precursor via alkylation with cyclohexylmethyl chloride in the final synthetic step, achieving >90% crude yield in polar aprotic solvents . Attempts to introduce the cyclohexylmethyl group after a palladium-catalyzed cross-coupling on the simpler N-Boc-aminomethyl analog result in significantly lower overall yields (typically <60% over two steps) due to competing side reactions at the newly formed biaryl bond [1]. This confirms the strategic advantage of procuring the pre-functionalized target compound for efficient parallel library synthesis.

Organic Synthesis Late-Stage Functionalization Process Chemistry

Comparison against Cyclopropylmethyl Analog for Conformationally Constrained Chemotypes

In kinase inhibitor programs, the cyclohexylmethyl group on the carbamate nitrogen provides a distinct chair conformer that occupies a larger, well-defined hydrophobic pocket compared to the cyclopropylmethyl analog. The Van der Waals volume of cyclohexylmethyl (approx. 98 ų) is nearly double that of cyclopropylmethyl (approx. 55 ų) [1]. This volumetric difference is known to translate into a 5- to 10-fold gain in binding affinity for kinases such as p38α MAPK, where the hydrophobic back pocket is a key selectivity determinant [2]. The target compound thus enables the direct exploration of this critical SAR dimension without requiring custom synthesis of the constrained amine.

Kinase Selectivity Conformational Analysis Fragment-Based Drug Design

High-Impact Application Scenarios for Tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclohexylmethyl)carbamate


Kinase Inhibitor Library Design: Hydrophobic Back-Pocket Engagement

The compound's pre-installed cyclohexylmethyl group provides a critical steric and lipophilic element for targeting the hydrophobic back pocket (HBPP) of kinases such as p38α, CDK2, or BTK. As Section 3 evidence demonstrates, the >1.0 unit Taft Es advantage over the N-methyl analog directly translates into the ability to probe this key selectivity pocket without post-coupling N-alkylation . Parallel libraries synthesized via Suzuki-Miyaura coupling at the 5-bromo position can rapidly explore the aryl/heteroaryl hinge-binding motif while the cyclohexylmethyl-Boc pharmacophore remains constant, accelerating SAR convergence.

CNS-Penetrant Fragment Merger for Neurodegenerative Targets

With a cLogP of 4.1, as quantified in Section 3, the target compound serves as an ideal 'right-hand side' fragment for building CNS-active BACE1, γ-secretase, or O-GlcNAcase inhibitors . The orthogonal Boc-group allows for late-stage deprotection and elaboration to a primary amine or amide, while the 5-bromopyridine enables direct coupling with a brain-penetrant 'left-hand side' fragment. This strategic use pre-optimizes the merged molecule's CNS MPO score, avoiding the common pitfall of synthesizing a series that fails to cross the blood-brain barrier after extensive medicinal chemistry effort.

Conformationally Constrained Macrocycle Precursor Synthesis

The sp³-rich cyclohexylmethyl ring and the protected aminomethyl handle offer a pre-organized, rigid scaffold for synthesizing macrocyclic enzyme inhibitors. The bromine atom enables a first-point attachment via cross-coupling, while the deprotected amine can be used to close the ring via amide bond formation or nucleophilic substitution, as supported by the >90% yield for the initial alkylation step shown in Section 3 . This convergent approach significantly streamlines the multi-step synthesis of complex, cyclic peptidomimetics or protease inhibitors.

Advanced PROTAC Linker Precursor for E3 Ligase Recruitment

In targeted protein degradation (PROTAC) design, the N-Boc-aminomethyl and 5-bromo functionalities provide a bifunctional core for linker attachment. The cyclohexylmethyl group introduces conformational bias that can optimize the ternary complex geometry between the target protein and E3 ligase, a factor increasingly recognized as critical for efficient ubiquitination . Using this single intermediate, a medicinal chemist can rapidly explore diverse exit vectors by coupling a protein-targeting warhead at the bromine and an E3 ligase ligand at the deprotected amine, dramatically reducing the synthetic burden in PROTAC discovery.

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